Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-propyl-pyrazole-3,4-dicarboxylic acid with methanol in the presence of a catalyst to form the dimethyl ester . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,5-dimethylpyrazole-4,5-dicarboxylate
- Dimethyl 2,3-dimethylpyrazole-4,5-dicarboxylate
- Dimethyl 2-ethyl-5-methylpyrazole-3,4-dicarboxylate
Uniqueness
Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
dimethyl 2-methyl-5-propylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-5-6-7-8(10(14)16-3)9(11(15)17-4)13(2)12-7/h5-6H2,1-4H3 |
InChI Key |
KOGNPYCDZQXZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.